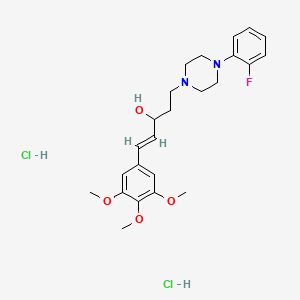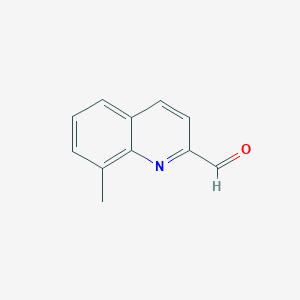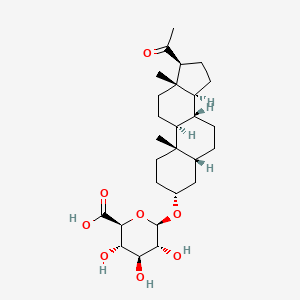
Pregnanolone 3-b-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregnanolone3-beta-D-Glucuronide is a neurosteroid that is derived from pregnanolone. It is a naturally occurring compound in the human body, primarily involved in the modulation of the central nervous system. This compound is known for its role in various physiological processes, including stress response, mood regulation, and neuroprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnanolone3-beta-D-Glucuronide typically involves the glucuronidation of pregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. The reaction conditions generally include the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase.
Industrial Production Methods
Industrial production of Pregnanolone3-beta-D-Glucuronide involves large-scale enzymatic glucuronidation. The process is optimized to ensure high yield and purity of the final product. This typically involves the use of bioreactors where the enzyme and substrates are continuously supplied, and the product is continuously extracted.
Chemical Reactions Analysis
Types of Reactions
Pregnanolone3-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pregnanolone3-beta-D-Glucuronide can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Pregnanolone3-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in neuroprotection and modulation of the central nervous system.
Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.
Industry: Utilized in the development of neurosteroid-based pharmaceuticals and diagnostic tools.
Mechanism of Action
Pregnanolone3-beta-D-Glucuronide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The compound also interacts with other neurotransmitter systems, contributing to its overall neuroprotective and mood-regulating properties.
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: Another neurosteroid with similar properties but differs in its structure and potency.
Epipregnanolone: A stereoisomer of pregnanolone with distinct pharmacological effects.
Hydroxydione: A synthetic derivative with anesthetic properties.
Isopregnanolone: Another stereoisomer with unique biological activities.
Renanolone: A related compound with similar neurosteroid effects.
Uniqueness
Pregnanolone3-beta-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to exert more potent and prolonged effects compared to its non-glucuronidated counterparts.
Properties
Molecular Formula |
C27H42O8 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16+,17-,18+,19+,20+,21+,22-,23+,25-,26+,27-/m1/s1 |
InChI Key |
MTPPQBWTGIHMPB-IAIFGNTJSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
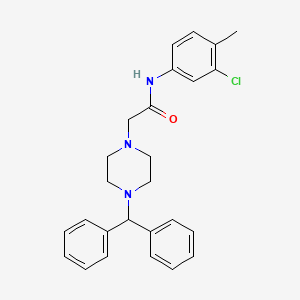
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)
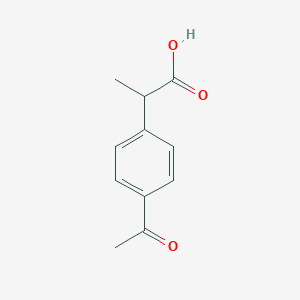
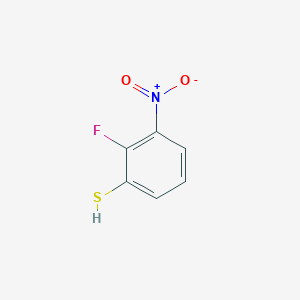
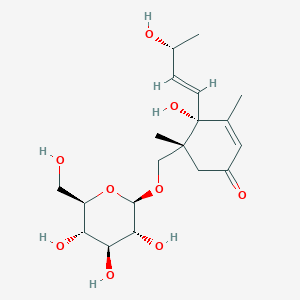
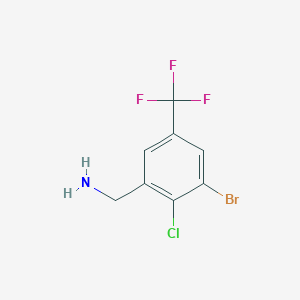
![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
